alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid: is a compound of significant interest in various scientific fields It is known for its unique structure, which includes amino, hydroxy, and diiodo functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid typically involves the amination of alpha-bromocarboxylic acids. This process is straightforward and involves the reaction of bromoacids, which are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for yield and purity to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Alpha-Amino-3,5-dihydroxy-4-methoxy-benzeneacetic Acid
- Alpha-Amino-3,5-diiodo-benzeneacetic Acid
Comparison: Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid is unique due to the presence of both hydroxy and diiodo groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7I2NO3 |
---|---|
Molekulargewicht |
418.95 g/mol |
IUPAC-Name |
2-amino-2-(4-hydroxy-3,5-diiodophenyl)acetic acid |
InChI |
InChI=1S/C8H7I2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |
InChI-Schlüssel |
UBLGTNPIUQIRSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.